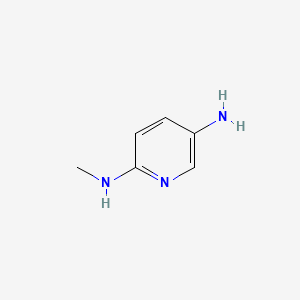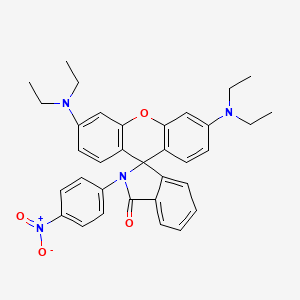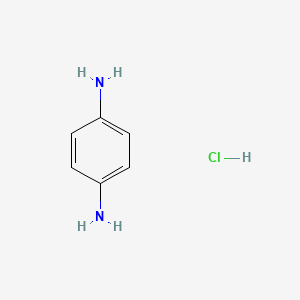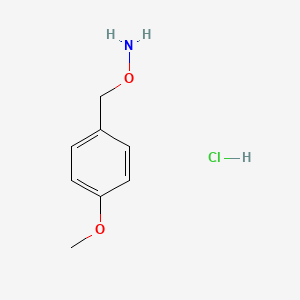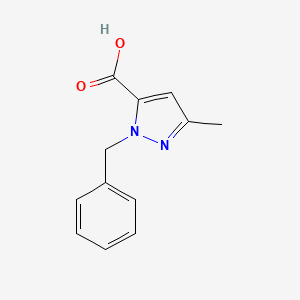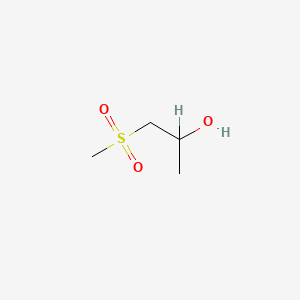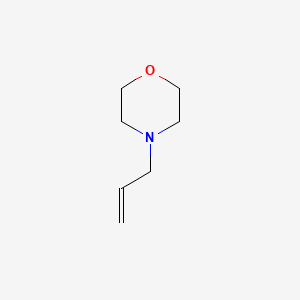
4-Allylmorpholine
Descripción general
Descripción
4-Allylmorpholine is a chemical compound with the molecular formula C7H13NO . It is also known by other names such as Allylmorpholine, N-Allymorpholine, Morpholine, 4- (2-propenyl)-, and Morpholine, 4-allyl- .
Synthesis Analysis
The synthesis of 4-Allylmorpholine-based hydrogels has been studied . These hydrogels were prepared by photopolymerization from mixtures of poly (ethylene glycol) diacrylate (PEG-DA) and poly (2-hydroxy ethyl methacrylate) (HEMA). The hydrogels exhibited porous structures and were used to understand drug loading and release behaviors . Another study synthesized a water-soluble copolymer, poly (acrylamide-acrylic acid-4-allylmorpholine) (AM/AA/AMPL), from acrylamide (AM), acrylic acid (AA), and 4-allylmorpholine (AMPL) for enhanced oil recovery .Molecular Structure Analysis
The molecular structure of 4-Allylmorpholine consists of 7 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The average mass is 127.184 Da and the monoisotopic mass is 127.099716 Da .Physical And Chemical Properties Analysis
4-Allylmorpholine has a density of 0.9±0.1 g/cm3, a boiling point of 158.9±20.0 °C at 760 mmHg, and a vapor pressure of 2.6±0.3 mmHg at 25°C . It has a refractive index of 1.454 and a molar refractivity of 37.3±0.3 cm3 .Aplicaciones Científicas De Investigación
Inhibition of Human Legumain and Cholinesterase Enzymes
N-Allylmorpholine derivatives have been synthesized and evaluated for their potential inhibitory activity against human legumain and cholinesterase enzymes, which are implicated in the progression of Alzheimer’s disease . These compounds interact with the enzymes with moderate to high affinity, suggesting their utility in therapeutic interventions for neurodegenerative diseases.
Influence on Ion Channels in Lipid Membranes
Research indicates that chromone-containing allylmorpholines can affect ion channels in lipid membranes. This is associated with their ability to influence membrane boundary potential and lipid-packing stress, which could have implications for the development of treatments targeting Alzheimer’s disease by regulating neurotransmission .
Corrosion Inhibition
Morpholine compounds, including N-Allylmorpholine, have found industrial applications as corrosion inhibitors. Their molecular structure allows them to form a protective layer on metals, preventing oxidative damage and extending the lifespan of industrial equipment .
Surface-Active Agents
Due to their amphiphilic nature, morpholine derivatives are used as surface-active agents. They can reduce surface tension and are utilized in various industries, including pharmaceuticals and cosmetics, to improve the texture and spreadability of products .
Organocatalysis
N-Allylmorpholine derivatives serve as organocatalysts in chemical reactions. They can enhance reaction rates and selectivity, making them valuable in the synthesis of complex organic molecules .
Ligands for Catalysts
These compounds are also employed as ligands in catalytic systems. They can influence the reactivity and specificity of catalysts, which is crucial in industrial chemical processes to obtain desired products efficiently .
Pharmaceutical Properties
Synthetic morpholine derivatives, including those containing the N-Allylmorpholine moiety, have shown significant pharmaceutical properties. They are used in the development of drugs with antidepressant, antipyretic, analgesic, and anti-obesity effects .
Enzyme Inhibition for Alzheimer’s Disease
Recent studies have highlighted the inhibitory effects of morpholine-based compounds on enzymes involved in Alzheimer’s disease. These compounds have emerged as potent inhibitors, offering potential therapeutic interventions for this condition .
Safety and Hazards
Direcciones Futuras
The future directions of 4-Allylmorpholine research could involve further exploration of its potential applications in various fields. For instance, one study suggests that chromone-containing allylmorpholines can affect ion channels formed by pore-forming antibiotics in model lipid membranes , indicating potential applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
Target of Action
N-Allylmorpholine has been found to interact with human legumain (AEP) and cholinesterases (AChE and BuChE) enzymes . These enzymes play crucial roles in various biological processes. Legumain is involved in protein degradation and processing, while cholinesterases are responsible for the breakdown of acetylcholine, a key neurotransmitter in the nervous system .
Mode of Action
Molecular docking studies suggest that n-allylmorpholine and its derivatives interact with these enzymes with moderate to high affinity . This interaction could potentially inhibit the activity of these enzymes, leading to changes in the associated biological processes .
Biochemical Pathways
For instance, inhibition of AEP could affect protein degradation pathways, while inhibition of cholinesterases could influence neurotransmission processes .
Pharmacokinetics
In silico evaluations of morpholine-containing compounds, including n-allylmorpholine, suggest promising pharmacokinetic and drug-likeness properties . These properties include absorption, distribution, metabolism, and excretion (ADME), which are crucial for determining the bioavailability of a compound .
Result of Action
The molecular and cellular effects of N-Allylmorpholine’s action are likely to be related to its inhibitory effects on its target enzymes. For instance, inhibition of AEP could potentially interfere with protein degradation, while inhibition of cholinesterases could lead to an increase in acetylcholine levels, affecting neurotransmission .
Action Environment
The action, efficacy, and stability of N-Allylmorpholine could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and interaction with its targets. Additionally, the presence of other molecules could potentially influence the compound’s action .
Propiedades
IUPAC Name |
4-prop-2-enylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-8-4-6-9-7-5-8/h2H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSANAYXICMXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219871 | |
| Record name | Allylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allylmorpholine | |
CAS RN |
696-57-1 | |
| Record name | Allylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Allylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of N-allylmorpholine?
A1: N-allylmorpholine is an organic compound with the molecular formula C₇H₁₃NO and a molecular weight of 127.19 g/mol. Its structure consists of a morpholine ring with an allyl group attached to the nitrogen atom.
- Spectroscopic data: The structure of N-allylmorpholine has been confirmed using techniques like Fourier-transform infrared spectroscopy (FTIR), ¹H NMR, and ¹³C NMR. [, , , , ]
Q2: How does N-allylmorpholine contribute to enhanced oil recovery?
A: N-allylmorpholine has been successfully incorporated as a monomer in the synthesis of a novel water-soluble copolymer, poly(acrylamide-acrylic acid-4-allylmorpholine) (AM/AA/AMPL). [] This copolymer exhibits desirable properties like good tackability, temperature tolerance, salt resistance, and shear resistance, making it suitable for enhanced oil recovery applications.
- Mechanism: The AM/AA/AMPL copolymer enhances oil recovery by improving the viscosity and sweep efficiency of the injected water, leading to increased oil displacement from the reservoir. []
Q3: What are the catalytic properties and applications of N-allylmorpholine derivatives?
A: N-allylmorpholine can be used to synthesize various derivatives, including N-allylmorpholinium salts. These salts have shown potential in organometallic chemistry, particularly as ligands in palladium-catalyzed reactions. [, ]
- Example: One study demonstrated the use of an N-allylmorpholinium derivative as a ligand in a palladium catalyst for the Suzuki-Miyaura coupling reaction. [] This reaction is widely employed in organic synthesis for the formation of carbon-carbon bonds.
Q4: How does the structure of N-allylmorpholine affect its solubility in ionic liquids?
A: Research has explored the solubility of cellulose in mixed ionic liquid solvents containing N-allylmorpholine chloride ([AMMor]Cl). [] The presence of the morpholine ring and the allyl group in N-allylmorpholine contributes to its interactions with the ionic liquid, influencing cellulose solubility.
- Findings: Studies indicate that the solubility of cellulose is enhanced in the mixed ionic liquid system containing [AMMor]Cl compared to single ionic liquid systems. []
Q5: What are the environmental impacts and degradation pathways of N-allylmorpholine?
A5: While the provided research focuses on specific applications of N-allylmorpholine, limited information is available regarding its environmental impact and degradation. Further research is needed to assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts.
Q6: How does N-allylmorpholine react in the Prévost reaction?
A: A reinvestigation of the Prévost reaction using N-allylmorpholine (1) with silver(I) benzoate and iodine revealed interesting results. [, ] Instead of yielding solely the expected 1,2-dibenzoate product, the reaction produced a mixture of compounds, including the 1,3-dibenzoate (2) through rearrangement (11% yield), the 1,2-dibenzoate (3) (5% yield), and unreacted N-allylmorpholine (1) (13% yield). [] This highlights the complexity of the reaction pathway and the potential for unexpected product formation.
Q7: What are the potential applications of N-allylmorpholine in material science?
A: The use of N-allylmorpholine as a building block in the synthesis of polymers like AM/AA/AMPL demonstrates its potential in material science. [] The resulting polymers exhibit properties suitable for applications like enhanced oil recovery, showcasing the versatility of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



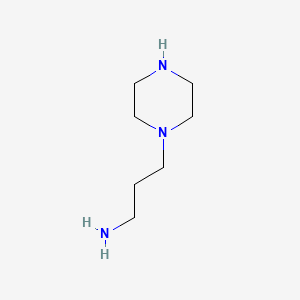
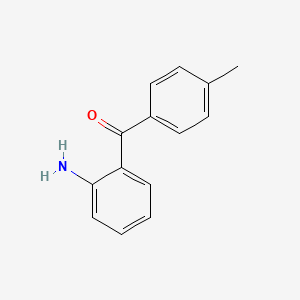
![Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]-](/img/structure/B1266142.png)



